3-Bromo-2,5,6-trifluorobenzaldehyde
Overview
Description
3-Bromo-2,5,6-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O. It is a substituted benzaldehyde, characterized by the presence of bromine and three fluorine atoms on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Scientific Research Applications
3-Bromo-2,5,6-trifluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,5,6-trifluorobenzaldehyde using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: 3-Bromo-2,5,6-trifluorobenzoic acid.
Reduction Products: 3-Bromo-2,5,6-trifluorobenzyl alcohol.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,6-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
- 3-Bromo-2,4,5-trifluorobenzaldehyde
- 2,3,5,6-Tetrafluorobenzaldehyde
- 1-Bromo-2,4,5-trifluorobenzene
Comparison: 3-Bromo-2,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and physical properties. Compared to its analogs, it offers distinct advantages in terms of selectivity and potency in various chemical reactions and applications .
Properties
IUPAC Name |
3-bromo-2,5,6-trifluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJZAXUIHMQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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